molecular formula C25H28FN7O B2365037 (3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920387-06-0

(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2365037
CAS RN: 920387-06-0
M. Wt: 461.545
InChI Key: YSCXGWJXLBNDFZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It includes an adamantane structure (a type of diamondoid), a piperazine ring (common in many pharmaceuticals), a triazolopyrimidine group (found in various drugs), and a fluorophenyl group (common in many pharmaceuticals). These groups could potentially give the compound a wide range of properties and activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The adamantane core provides a rigid, three-dimensional structure, while the other groups add functionality .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, and the fluorophenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Potential Use in Depression and Anxiety Disorders

A derivative of the compound, thioadatanserin, has been investigated for its potential in treating depression and anxiety disorders. This derivative acts as a partial agonist for 5-HTR1A and an antagonist for 5-HTR2A, offering a novel approach to mental health treatment (Evans et al., 2020).

Anti-inflammatory Properties

Novel adamantane–tetrahydropyrimidine hybrids have been synthesized and evaluated for their anti-inflammatory activities. Some compounds in this series exhibited excellent and promising anti-inflammatory activities, highlighting potential applications in treating inflammation-related conditions (Kalita et al., 2015).

Anticonvulsant and Sodium Channel Blocker Agents

Some derivatives have been explored for their anticonvulsant activities and effects on sodium channels. Certain compounds showed potent anticonvulsant properties and a protective index higher than the reference drug phenytoin, suggesting applications in seizure management (Malik & Khan, 2014).

Anti-HIV-2 Activity

β-carboline derivatives, which are structurally related, demonstrated selective inhibition of HIV-2 strain. This suggests potential applications in the treatment of HIV-2, contributing to the development of antiretroviral therapies (Ashok et al., 2015).

Reactivity Properties and Potential Pharmaceutical Applications

The local reactive properties and adsorption behavior of a triazole derivative structurally related to the compound have been investigated. This research provides valuable insights into the stability and interactions of the molecule, important for pharmaceutical applications (Al-Ghulikah et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it could interact with various biological targets. The piperazine ring is often used in drugs that act on the central nervous system .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, determining its physical and chemical properties, and optimizing its synthesis .

properties

IUPAC Name

1-adamantyl-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN7O/c26-19-2-1-3-20(11-19)33-23-21(29-30-33)22(27-15-28-23)31-4-6-32(7-5-31)24(34)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-3,11,15-18H,4-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCXGWJXLBNDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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